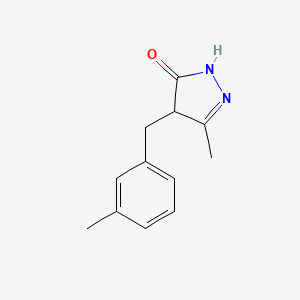
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
The compound is likely a derivative of pyrazolone, a class of organic compounds with a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom. Pyrazolones are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like condensation, cyclization, or substitution, often under specific conditions of temperature and pressure . The exact method would depend on the particular structure of the compound.Molecular Structure Analysis
The molecular structure of organic compounds is often determined using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. Techniques like NMR and mass spectrometry can be used to study the products of a reaction . Computational methods can also be used to predict reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have focused on synthesizing and characterizing novel compounds with pyrazolone cores for diverse applications. For instance, the synthesis, spectroscopic characterization, and evaluation of reactive properties through DFT calculations and molecular dynamics simulations have been conducted for Schiff bases containing pyrazolone rings. These studies explore the antioxidant and α-glucosidase inhibitory activities of the synthesized compounds, indicating their potential in medicinal chemistry and drug design (Pillai et al., 2019).
Catalytic Applications
In the realm of catalysis, pyrazolone derivatives have been utilized as ligands or catalytic agents. For example, the synthesis of tetrahydrobenzo[b]pyran under the catalysis of NH4Al(SO4)2·12H2O (Alum) showcases the reactivity and reusability of the catalyst in facilitating the formation of complex organic structures (Mohammadi et al., 2017).
Biological Evaluation
Extensive research has been directed towards evaluating the biological activities of pyrazolone derivatives. The antimicrobial and antibacterial properties of these compounds have been studied, revealing promising activities against various microbial strains. Such studies are crucial for developing new therapeutic agents against resistant pathogens (Chopde et al., 2012).
Molecular Docking Studies
The integration of computational techniques, such as molecular docking, has provided insights into the interaction mechanisms of pyrazolone derivatives with biological targets. This approach is valuable in drug discovery, allowing for the prediction and optimization of drug-receptor interactions to enhance therapeutic efficacy (Karrouchi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-4-[(3-methylphenyl)methyl]-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-3-5-10(6-8)7-11-9(2)13-14-12(11)15/h3-6,11H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCCPVGNTDVCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=NNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



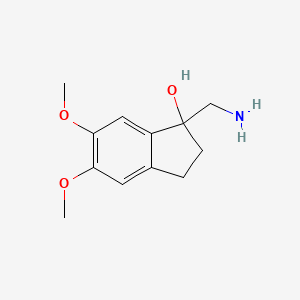
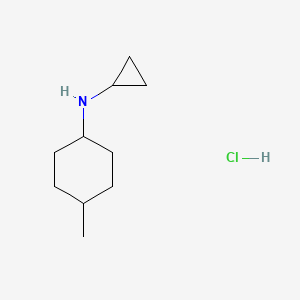
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)
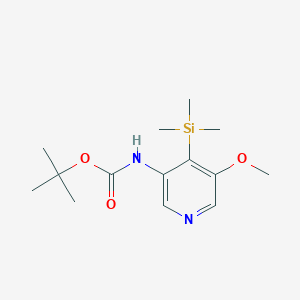
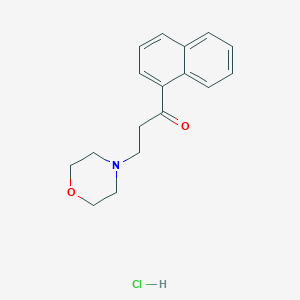
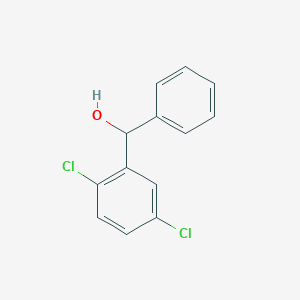
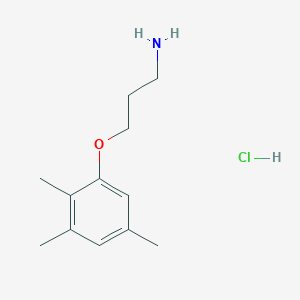
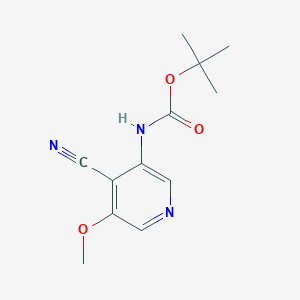
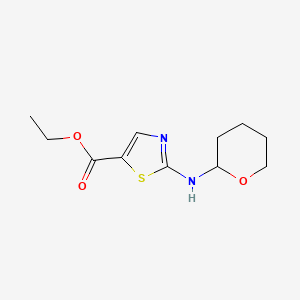
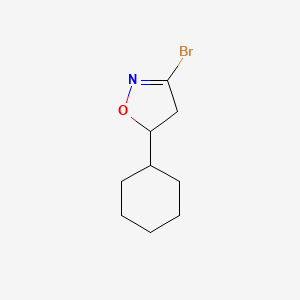
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
amine hydrochloride](/img/structure/B1519672.png)